1-[2-(4-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
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Overview
Description
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenoxy group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide under appropriate conditions. The methoxyphenoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like nitronium ion for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzimidazole core can bind to nucleic acids or enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole: Shares structural similarities but lacks the trifluoromethyl group.
Phenylboronic ester derivatives: Similar in having aromatic rings and functional groups that can participate in various reactions.
Uniqueness
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C19H17F3N2O4 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C19H17F3N2O4/c1-25-12-2-4-13(5-3-12)26-7-6-24-15-11-17-16(27-8-9-28-17)10-14(15)23-18(24)19(20,21)22/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
IPDBXMMSPRJQRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4 |
Origin of Product |
United States |
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